molecular formula C25H30N6O B14925157 1-ethyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925157
M. Wt: 430.5 g/mol
InChI Key: JLYYYNIINQWLAY-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to form the pyrazolopyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in these processes include alkyl halides, bases, and solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-ETHYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: Shares the pyrazole core but lacks the pyrazolopyridine structure.

    3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but different substitution pattern.

Uniqueness

1-ETHYL-N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H30N6O

Molecular Weight

430.5 g/mol

IUPAC Name

1-ethyl-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H30N6O/c1-7-30-14-21(17(5)28-30)16(4)26-25(32)20-13-22(19-11-9-15(3)10-12-19)27-24-23(20)18(6)29-31(24)8-2/h9-14,16H,7-8H2,1-6H3,(H,26,32)

InChI Key

JLYYYNIINQWLAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C

Origin of Product

United States

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